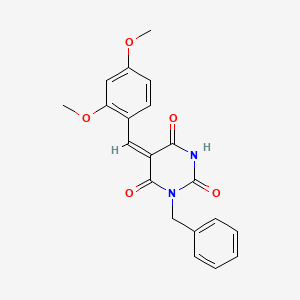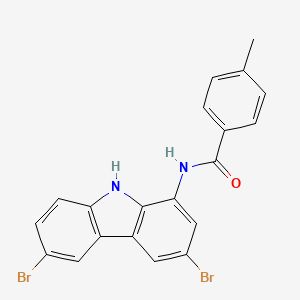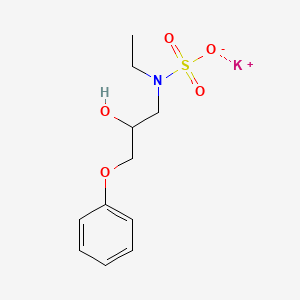![molecular formula C14H14N4O2 B6122576 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, also known as MPP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MPP belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
In neurodegenerative diseases, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have neuroprotective effects against oxidative stress and inflammation. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cardiovascular diseases, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have vasodilatory effects and to improve endothelial function. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to reduce blood pressure and to inhibit platelet aggregation.
Mecanismo De Acción
The mechanism of action of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have a wide range of biochemical and physiological effects, including anticancer, neuroprotective, and cardiovascular effects. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been found to have neuroprotective effects against oxidative stress and inflammation. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been found to have vasodilatory effects and to improve endothelial function. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to reduce blood pressure and to inhibit platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several advantages for lab experiments, including its high potency and selectivity, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its neuroprotective and cardiovascular effects. However, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione may have off-target effects that could interfere with experimental results.
Direcciones Futuras
There are several future directions for research on 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, such as infectious diseases and autoimmune disorders, and the identification of its molecular targets and mechanisms of action. In addition, the development of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione derivatives with improved pharmacological properties could lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves the condensation of 2-amino-4-methylphenylacetic acid with ethyl acetoacetate in the presence of acetic anhydride and pyridine. The resulting intermediate is then cyclized with urea and acetic anhydride to yield 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
2-amino-5-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-7-2-4-8(5-3-7)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZKGNISXBIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6122533.png)


![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6122577.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)

![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)